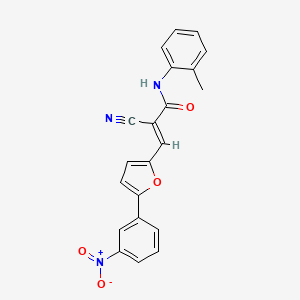

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c1-14-5-2-3-8-19(14)23-21(25)16(13-22)12-18-9-10-20(28-18)15-6-4-7-17(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQXBRGWLJKTPI-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Formation of the acrylamide moiety: The acrylamide moiety can be synthesized through the reaction of an appropriate amine with acryloyl chloride or acrylonitrile under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that it may inhibit the proliferation of cancer cells through the following mechanisms:

- Enzyme Inhibition : The presence of the cyano group allows for interactions with key enzymes involved in cancer pathways, potentially leading to reduced tumor growth.

- Apoptosis Induction : Studies suggest that this compound can trigger apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide exhibits notable antimicrobial properties. Research findings include:

- Minimum Inhibitory Concentration (MIC) : The compound has shown effective inhibition against various pathogens.

Table 1: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bactericidal |

| Candida albicans | 32 | Fungicidal |

These results indicate that the compound could be utilized in developing new antimicrobial agents.

Materials Science

In materials science, (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is explored for its potential use in:

- Organic Semiconductors : Its unique electronic properties make it suitable for incorporation into organic semiconductor devices.

- Light-emitting Diodes (LEDs) : The compound's structure may enhance the performance of organic LEDs due to its photophysical characteristics.

Case Studies and Research Findings

Several studies have documented the efficacy of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide in various applications:

- Anticancer Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a therapeutic agent against specific cancer types.

- Antimicrobial Efficacy : Research published in the Journal of Antibiotics reported that derivatives of this compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their overall efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Interfering with DNA or RNA synthesis: Affecting gene expression and cell proliferation.

Inducing oxidative stress: Leading to cell damage and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acrylamide Backbone

Table 1: Key Structural and Functional Differences

Key Observations :

Heterocyclic Core Modifications

Table 2: Impact of Heterocycle Replacement

Key Observations :

- Thiophene vs. furan : DM497's thiophene core may enhance lipophilicity and membrane permeability compared to the furan-based target compound, though furan derivatives often exhibit better metabolic stability .

- Trifluoromethyl groups (e.g., in 4g) improve solubility and bioavailability, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and ADME Profiles

Key Observations :

- The target compound’s low solubility (predicted <10 µg/mL) may limit in vivo efficacy without formulation optimization.

- Lack of PK/PD data : Unlike DM497 or 4e, the target compound lacks pharmacokinetic profiling, highlighting a critical research gap .

Biological Activity

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves several key steps:

- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving appropriate precursors.

- Nitration of the Phenyl Group : The introduction of the nitrophenyl group is achieved through nitration followed by coupling with the furan.

- Acrylamide Formation : The acrylamide moiety is formed via a Knoevenagel condensation reaction.

- Final Product Formation : The final compound is obtained through purification processes.

The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₄ |

| Molecular Weight | 325.32 g/mol |

| CAS Number | 1001088-73-8 |

| LogP | 4.36 |

| PSA | 111.85 |

The biological activity of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is attributed to its ability to interact with specific molecular targets within cells. The cyano group and nitrophenyl moiety can participate in various biochemical pathways, potentially inhibiting key enzymes or interacting with cellular receptors involved in disease processes .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

| Candida albicans | 12.5 |

These results suggest that (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide exhibits promising antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of synthesized derivatives, including (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide, revealed that it significantly inhibited the growth of pathogenic bacteria and fungi, with a focus on its potential application in treating infections caused by resistant strains . -

Evaluation of Anticancer Properties :

Another investigation assessed the compound's effects on human cancer cell lines, revealing that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner. This study highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the key synthetic pathways for (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach: (i) Coupling of 3-nitrophenylfuran : React 3-nitrobenzaldehyde with furan derivatives via aldol condensation . (ii) Acrylamide formation : Use a cyanoacetamide intermediate (e.g., N-(o-tolyl)cyanoacetamide) in a Knoevenagel reaction with the furan-aldehyde intermediate under basic conditions (e.g., piperidine catalyst) . (iii) Optimization : Control temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield (65–85%) and minimize Z/E isomerization . Monitor via TLC and purify via column chromatography .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., furan protons at δ 6.5–7.5 ppm; nitrophenyl signals at δ 8.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (calc. ~403.35 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and packing using SHELXL for refinement (R-factor < 0.05) .

- IR spectroscopy : Identify cyano (C≡N stretch ~2200 cm⁻¹) and acrylamide (C=O stretch ~1650 cm⁻¹) groups .

Q. How do the electron-withdrawing nitro and cyano groups influence the compound’s reactivity and stability?

- Methodological Answer :

- Nitro group : Enhances electrophilicity of the furan ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Cyano group : Stabilizes the acrylamide’s conjugated system, reducing hydrolysis susceptibility but increasing Michael acceptor reactivity .

- Stability tests : Perform accelerated degradation studies under varying pH (2–12) and UV exposure to identify labile sites .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate structural contributions to bioactivity?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with modified nitro (e.g., -CF₃, -OMe) or o-tolyl groups to assess potency changes .

- Biological assays : Test inhibition of kinases (e.g., EGFR) using IC₅₀ measurements and correlate with substituent Hammett σ values .

- Computational docking : Map binding interactions (e.g., with ATP-binding pockets) using AutoDock Vina .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

- Methodological Answer :

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray data .

- DFT optimization : Compare crystallographic bond lengths/angles with Gaussian-optimized geometries to identify steric clashes or electronic effects .

- Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess conformational flexibility in solution vs. solid state .

Q. What in silico methods predict binding modes with biological targets like kinases or GPCRs?

- Methodological Answer :

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors from cyano/nitro groups) using Schrödinger Phase .

- Molecular dynamics : Simulate binding stability over 100 ns trajectories (NAMD/GROMACS) to evaluate residence time and key residue interactions .

- Free energy calculations : Use MM-PBSA/GBSA to rank binding affinities of analogs .

Q. How to address stability and degradation issues under physiological or experimental conditions?

- Methodological Answer :

- Forced degradation : Expose to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions; analyze degradation products via LC-MS .

- Stabilization strategies : Formulate with cyclodextrins (for aqueous solubility) or add antioxidants (e.g., BHT) in storage .

- Kinetic studies : Determine degradation rate constants (k) at 25–40°C using Arrhenius plots to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.